molecular formula C18H15N3O B12602263 7-Methoxy-3-methyl-5-phenyl-1H-pyrazolo[4,3-c]isoquinoline CAS No. 645417-88-5

7-Methoxy-3-methyl-5-phenyl-1H-pyrazolo[4,3-c]isoquinoline

Cat. No.: B12602263
CAS No.: 645417-88-5
M. Wt: 289.3 g/mol
InChI Key: WFGIATRSTFYZGH-UHFFFAOYSA-N
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Description

7-Methoxy-3-methyl-5-phenyl-1H-pyrazolo[4,3-c]isoquinoline is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry. The unique structure of this compound makes it a promising candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-methyl-5-phenyl-1H-pyrazolo[4,3-c]isoquinoline typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 2-methoxybenzylamine under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 80-100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-methyl-5-phenyl-1H-pyrazolo[4,3-c]isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

7-Methoxy-3-methyl-5-phenyl-1H-pyrazolo[4,3-c]isoquinoline has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-3-methyl-5-phenyl-1H-pyrazolo[4,3-c]isoquinoline is unique due to its specific substitution pattern and the presence of a methoxy group, which enhances its biological activity and selectivity. Its ability to interact with multiple molecular targets and modulate various signaling pathways makes it a versatile compound in medicinal chemistry .

Properties

CAS No.

645417-88-5

Molecular Formula

C18H15N3O

Molecular Weight

289.3 g/mol

IUPAC Name

7-methoxy-3-methyl-5-phenyl-2H-pyrazolo[4,3-c]isoquinoline

InChI

InChI=1S/C18H15N3O/c1-11-16-18(21-20-11)14-9-8-13(22-2)10-15(14)17(19-16)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,20,21)

InChI Key

WFGIATRSTFYZGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C3=C(C=C(C=C3)OC)C(=N2)C4=CC=CC=C4

Origin of Product

United States

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